Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester
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Description
Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C26H36N6O4 and its molecular weight is 496.612. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been reported to inhibit pim-1 kinase .
Mode of Action
Related compounds have been shown to exhibit potent cytotoxicity through apoptosis as pim-1 kinase inhibitors .
Biochemical Pathways
Related compounds have been shown to halt the proliferation of human mcf-7 and hepg-2 cancer cells by increasing jnk levels and causing g2/m phase arrest via a p53–p21-driven pathway .
Result of Action
Related compounds have been shown to significantly activate apoptosis in mcf-7 cells, increasing the cell apoptosis by 5829-fold by having 3614% total apoptosis in treated cells compared to 062% for control .
Action Environment
Properties
IUPAC Name |
tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-[(3S)-3-methylmorpholin-4-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O4/c1-6-27-24(33)28-19-9-7-18(8-10-19)22-29-21-15-31(25(34)36-26(3,4)5)12-11-20(21)23(30-22)32-13-14-35-16-17(32)2/h7-10,17H,6,11-16H2,1-5H3,(H2,27,28,33)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPOHPJVDDEGHU-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOCC4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOC[C@@H]4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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